molecular formula C10H14N2 B11768518 2-Cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine CAS No. 81541-00-6

2-Cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine

Cat. No.: B11768518
CAS No.: 81541-00-6
M. Wt: 162.23 g/mol
InChI Key: QEECQVPPUAOIGW-UHFFFAOYSA-N
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Description

2-Cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine is an organic compound with a unique structure that combines a cyclopentadiene ring with an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine typically involves the reaction of cyclopentadiene with an imidazolidine derivative under specific conditions. One common method involves the use of a strong base to deprotonate the imidazolidine, followed by the addition of cyclopentadiene to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters such as temperature, pressure, and solvent choice would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentadiene or imidazolidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of cyclopentadienone derivatives.

    Reduction: Formation of cyclopentane and imidazolidine derivatives.

    Substitution: Formation of halogenated cyclopentadiene or imidazolidine derivatives.

Scientific Research Applications

2-Cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal center, leading to various catalytic and chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadiene: A simpler compound with a similar cyclopentadiene ring structure.

    Imidazolidine: A compound with a similar imidazolidine ring structure.

    Cyclopentadienone: A compound with a similar cyclopentadiene ring but with a ketone functional group.

Uniqueness

2-Cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine is unique due to its combination of both cyclopentadiene and imidazolidine rings, which imparts distinct chemical properties and reactivity. This dual-ring structure allows for a wide range of chemical transformations and applications that are not possible with simpler compounds.

Properties

CAS No.

81541-00-6

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine

InChI

InChI=1S/C10H14N2/c1-11-7-8-12(2)10(11)9-5-3-4-6-9/h3-6H,7-8H2,1-2H3

InChI Key

QEECQVPPUAOIGW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C1=C2C=CC=C2)C

Origin of Product

United States

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